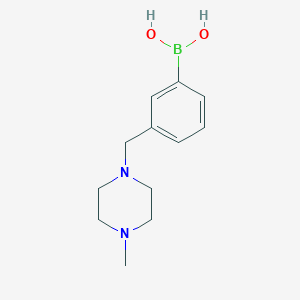

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSHSQFNJGUKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

A Critical Building Block for Solubility Enhancement in Drug Discovery

Executive Summary

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) is a specialized organoboron reagent used primarily in medicinal chemistry to introduce the N-methylpiperazine moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling.

The N-methylpiperazine group is a privileged pharmacophore, widely utilized to enhance the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates. This monograph details the physicochemical properties, synthetic challenges, and optimized coupling protocols for this zwitterionic building block, addressing the specific difficulties encountered when handling basic boronic acids.

Physicochemical Profile

| Property | Data |

| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |

| CAS Number | 1171044-16-8 |

| Molecular Formula | C₁₂H₁₉BN₂O₂ |

| Molecular Weight | 234.10 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, dilute aqueous acid/base; sparingly soluble in non-polar organics (Hexane, Et₂O) |

| Acidity/Basicity | Zwitterionic : Contains a basic tertiary amine (piperazine) and an acidic boronic acid group. |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under harsh conditions. |

Expert Insight: The zwitterionic nature of this compound complicates standard purification. On silica gel, the basic amine interacts strongly with silanols, leading to severe streaking and yield loss. Reverse-phase chromatography (C18) or neutral alumina is recommended for purification.

Synthetic Utility & Manufacturing

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is most reliably achieved via Reductive Amination . This route avoids the over-alkylation byproducts common with alkyl halide displacement.

3.1 Synthesis Workflow (Reductive Amination)

The reaction between 3-formylphenylboronic acid and N-methylpiperazine, followed by reduction, offers the highest atom economy and purity profile.

Figure 1: Preferred synthetic pathway via reductive amination to minimize side reactions.

Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the installation of the solubility-enhancing piperazine tail. However, the presence of the basic amine can poison Palladium (Pd) catalysts by coordinating to the metal center.

4.1 Mechanistic Considerations

Successful coupling requires a catalytic system that outcompetes the amine for Pd coordination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential to maintain the active Pd(0) species.

Figure 2: Catalytic cycle highlighting the risk of amine-induced catalyst poisoning.

4.2 Optimized Experimental Protocol

Objective: Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with an aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (Avoid strong alkoxides to prevent protodeboronation)

-

Solvent: 1,4-Dioxane/Water (4:1) or DMF (for high temperature)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Oxygen removal is critical to prevent homocoupling and phenol formation.

-

Solvent Addition: Add degassed solvent (Dioxane/Water).

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

-

Note: The basic amine moiety may cause the product to streak on TLC. Use LC-MS for accurate monitoring.

-

-

Workup (Critical):

-

The product is likely basic. Adjust aqueous layer to pH > 10 using NaOH.

-

Extract with DCM or EtOAc. The product will reside in the organic layer.

-

Self-Validation: If the product is not in the organic layer, the pH is likely too low (protonated piperazine remains in water).

-

Handling, Stability & Purification

Protodeboronation: Amino-methyl phenylboronic acids are susceptible to C-B bond cleavage (protodeboronation), especially at high temperatures in aqueous media.

-

Mitigation: Use anhydrous conditions if possible, or limit reaction times at temperatures >100°C.

Purification Strategy:

-

Avoid: Standard silica gel chromatography with simple Hexane/EtOAc gradients. The amine will adhere to the silica.

-

Recommended:

-

Amine-Functionalized Silica: Use NH₂-silica to neutralize surface acidity.

-

Mobile Phase Modifier: Add 1-5% Triethylamine or 1-2% Ammonia (7N in MeOH) to the eluent (e.g., DCM/MeOH/NH₃).

-

Reverse Phase: C18 columns using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2] Link

- Bagal, S. K., et al. (2010). Synthesis of Functionalized Piperazines for Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.

Sources

Technical Guide: Solubility & Handling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

This technical guide details the solubility, physicochemical behavior, and handling protocols for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8). It is designed for researchers utilizing this reagent in Suzuki-Miyaura cross-coupling or as a solubilizing moiety in medicinal chemistry.

Physicochemical Core & Compound Identity[1]

This reagent is a bifunctional building block combining a Lewis-acidic boronic acid with a basic N-methylpiperazine tail. Its solubility is strictly pH-dependent, governed by the ionization states of the piperazine nitrogens and the boronate center.

| Property | Specification |

| CAS Number | 1171044-16-8 |

| Molecular Formula | C₁₂H₁₉BN₂O₂ |

| Molecular Weight | 234.11 g/mol |

| Physical Form | White to off-white solid (often hygroscopic) |

| pKa (Estimated) | Piperazine N4: ~9.0 (Basic) Boronic Acid: ~8.8 (Acidic) Piperazine N1: ~5.6 |

| Isoelectric Region | pH 7.0 – 8.5 (Lowest Solubility) |

The "Boroxine Cycle" Warning

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine) in the solid state.

-

Dry State: High boroxine content (less soluble initially).

-

Wet/Solution State: Hydrolyzes back to the monomeric boronic acid (active species).

-

Implication: Fresh solutions may require 5–10 minutes of sonication or stirring to fully hydrolyze the anhydride crust.

Solubility Profile & Solvent Compatibility[4]

The amphoteric nature of the molecule allows it to function as a "solubility switch." It is generally insoluble in neutral water but dissolves readily when the pH is shifted away from its isoelectric point.

Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Application Notes |

| DMSO | Excellent (>100 mM) | Recommended for Stock Solutions. Stable at -20°C. |

| Methanol / Ethanol | Good | Suitable for reaction solvents. May form boronate esters (reversible). |

| Water (pH 7) | Poor / Insoluble | Zwitterionic/Neutral aggregation occurs. Avoid for stock prep. |

| 0.1 M HCl (aq) | High | Protonation of piperazine forms a soluble cationic salt. |

| 0.1 M NaOH (aq) | High | Ionization of boronic acid forms a soluble anionic boronate. |

| DCM / Chloroform | Moderate | Good for extraction of the neutral form. |

| Hexane / Ether | Insoluble | Used to precipitate the product or wash away impurities. |

Mechanism of Dissolution

The following diagram illustrates the pH-dependent speciation that dictates solubility.

Figure 1: pH-dependent speciation and solubility equilibrium. The "Neutral" zone represents the region of lowest solubility where precipitation is most likely.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for long-term storage and biological assays.

-

Weighing: Weigh 23.4 mg of the compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist (due to boroxine formation), sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Solution for Coupling Reactions

Use this protocol if organic solvents must be minimized.

-

Acidic Route (Preferred): Suspend the solid in water. Add 1.0 equivalent of 1M HCl . The solution should clarify immediately as the piperazine hydrochloride salt forms.

-

Basic Route: Suspend the solid in water. Add 1.1 equivalents of 1M NaOH . The solution clarifies as the boronate forms. Note: Use immediately to prevent protodeboronation.

Workup & Purification Strategy (The "Catch-and-Release" Logic)

The solubility profile of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid allows for a simplified purification of Suzuki coupling products.

Figure 2: Purification workflow exploiting the ionization of the boronic acid to remove excess reagent.

Explanation: By washing the organic reaction mixture with a basic aqueous solution (pH > 10), the unreacted boronic acid is converted into its anionic boronate form, which partitions into the water phase. The coupled product (assuming it lacks acidic protons) remains in the organic phase.

Stability & Troubleshooting

-

Cloudy Stock Solution: If your DMSO stock becomes cloudy upon standing, it may have absorbed moisture, pushing the equilibrium toward the insoluble zwitterion. Fix: Add 1-2% v/v of 1M HCl to the stock to restabilize it as the salt.

-

Protodeboronation: This compound is sensitive to metal-catalyzed deboronation. Avoid prolonged heating (>80°C) in the presence of Pd catalysts without a base.

-

Oxidation: Boronic acids can oxidize to phenols. Store under nitrogen/argon if high purity is critical for long periods.

References

-

Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification & MSDS. Link

-

ChemicalBook. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties (Analogous Solubility Data). Link

-

Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Authoritative text on Boroxine/Boronic Acid Equilibrium). Link

-

Lopalco, A., et al. Boronic Acid-Diol Complexation: Solubility and Stability Considerations. Journal of Pharmaceutical Sciences, 2012. (Mechanistic insight into pH-dependent solubility). Link

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid literature references

CAS: 850568-25-1 | Molecular Formula: C₁₂H₁₉BN₂O₂

Executive Summary

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, combining the versatility of a boronic acid (for Suzuki-Miyaura cross-coupling) with a solubilizing N-methylpiperazine tail. This specific moiety is frequently employed in kinase inhibitor discovery to improve the physicochemical properties (ADME) of lipophilic biaryl scaffolds, enhancing aqueous solubility and oral bioavailability.

This guide provides a rigorous technical analysis of its synthesis, handling, and application, specifically addressing the challenges posed by its zwitterionic nature.

Chemical Architecture & Properties[1]

The Zwitterionic Challenge

Unlike simple arylboronic acids, CAS 850568-25-1 possesses both an acidic boron center (Lewis acid) and a basic tertiary amine (Brønsted base). This duality leads to unique behavior in solution:

-

Neutral pH: Exists largely in a zwitterionic state or as an internal "ate" complex where the piperazine nitrogen coordinates datively to the boron atom.

-

Reactivity Implication: This internal coordination can retard transmetallation in Suzuki couplings unless a sufficiently strong base is used to "unlock" the boron species.

Physical Data Profile

| Property | Specification |

| Molecular Weight | 234.10 g/mol |

| Appearance | White to off-white powder |

| Solubility (Water) | High (pH dependent; soluble in acidic/basic buffers) |

| Solubility (Organics) | Low in non-polar (Hexanes); Moderate in MeOH/DMSO |

| pKa (Calculated) | ~8.5 (Piperazine N), ~8.8 (Boronic Acid) |

| Stability | Hygroscopic; prone to protodeboronation under high heat/acid |

Synthetic Pathways

The synthesis of this fragment typically follows two primary routes. Route A (Reductive Amination) is generally preferred in industrial settings due to milder conditions and higher functional group tolerance compared to alkylation.

Route A: Reductive Amination (Recommended)

This method utilizes 3-formylphenylboronic acid and N-methylpiperazine. The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure that minimizes protodeboronation byproducts.

Route B: Nucleophilic Substitution

Alkylation of 3-(bromomethyl)phenylboronic acid. This route is less favorable due to the instability of the bromomethyl starting material and potential for over-alkylation.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision nodes in the synthesis and isolation process.

Figure 1: Decision tree for the synthesis of CAS 850568-25-1 via reductive amination, highlighting isolation strategies.

Application: Suzuki-Miyaura Cross-Coupling[1][2][3]

The "Poisoning" Risk

In standard Suzuki couplings, the basic nitrogen of the piperazine ring can coordinate to the Palladium (Pd) catalyst, effectively poisoning it.

-

Solution: Use a base that is strong enough to keep the boron activated but consider using sterically bulky ligands (e.g., SPhos, XPhos) on the Pd to prevent amine coordination.

Optimized Protocol

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid Reagent (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly against positive inert gas pressure.

-

Solvation: Add degassed Dioxane/Water mixture.

-

Reaction: Heat to 80-90°C. Monitor via LCMS.

-

Note: The boronic acid usually elutes at the solvent front or as a broad peak in acidic mobile phases due to the amine.

-

-

Workup: Cool to RT. Filter through Celite. Dilute with EtOAc.

-

Critical Step: Wash with water, but avoid acidic washes initially, or the product will extract into the aqueous layer due to the piperazine.

-

Mechanism & Interaction Diagram

Figure 2: Catalytic cycle showing the standard Suzuki pathway and the potential off-cycle "trap" caused by the piperazine nitrogen coordinating to the Palladium center.

Purification & Troubleshooting

Purification of the Zwitterion

Purifying the free boronic acid is notoriously difficult.

-

Avoid Silica: The basic amine interacts strongly with acidic silanols, leading to irreversible adsorption or severe tailing.

-

Recommended:

-

Reverse Phase (C18): Use water/acetonitrile gradients with volatile buffers (Ammonium Formate).

-

Pinacol Protection: If purity is low, convert the crude acid to the Pinacol Ester (Bpin) immediately. The Bpin ester is non-zwitterionic (in organic solvents), lipophilic, and can be purified easily on standard silica gel.

-

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by amine | Switch to Pd(OAc)₂ + SPhos (bulky ligand prevents amine binding). |

| Protodeboronation | Reaction temp too high or pH too low | Lower temp to 60°C; Ensure base concentration is sufficient (pH > 10). |

| Product in Aqueous Waste | Incorrect workup pH | The product is amphoteric. Ensure aqueous layer is pH ~9-10 during extraction to keep amine neutral. |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. "3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification."[1] Merck KGaA. Link

-

Hall, D. G. (Ed.).[2] (2011).[3][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Bagal, S. K., et al. (2013). "Ionization properties of boronic acids and their implications for drug discovery." Journal of Medicinal Chemistry, 56(11), 4137-4150. (Context on zwitterionic boronic acids). Link

Sources

Technical Guide: Commercial Availability & Application of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Executive Summary

In modern medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties often hinges on the strategic incorporation of solubilizing pharmacophores. The 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) represents a critical "building block" for this purpose. It allows for the direct installation of a meta-substituted N-methylpiperazine moiety via Suzuki-Miyaura cross-coupling.

This guide analyzes the commercial availability, synthesis logistics, and specific handling protocols required to utilize this zwitterionic organoboron reagent effectively. Unlike standard phenylboronic acids, the presence of the basic tertiary amine requires modified coupling conditions to prevent catalyst poisoning and protodeboronation.

Chemical Identity & Commercial Landscape[1][2]

Core Specifications

The molecule exists as an amphoteric species. Commercial samples are typically supplied as the free base or the hydrochloride salt. Researchers must verify the salt form, as it drastically alters the stoichiometry of the base required during coupling.

| Property | Specification |

| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |

| CAS Number | 1171044-16-8 |

| Molecular Formula | C₁₂H₁₉BN₂O₂ |

| Molecular Weight | 234.10 g/mol |

| Appearance | White to off-white powder (Hygroscopic) |

| Solubility | Soluble in DMSO, MeOH; pH-dependent solubility in water |

| pKa | ~8.5 (Piperazine N), ~8.8 (Boronic Acid) |

Supply Chain Analysis

Commercial availability follows a "Tiered Availability" model common in specialty building blocks:

-

Research Scale (1g – 25g): Readily available from catalog suppliers (e.g., Sigma-Aldrich, ChemScene, Combi-Blocks). Typical lead times are 1–2 weeks if stock is domestic.

-

Pilot Scale (100g – 1kg): Often requires a "make-to-order" approach with 4–6 week lead times.

-

Cost Implications: High purity (>97%) commands a premium due to the difficulty in purifying zwitterionic boronic acids via standard silica chromatography (which often leads to streaking/loss).

Sourcing Recommendation: For GMP campaigns, request the pinacol ester derivative (CAS 1257651-11-8 or similar analogs) if available, as it offers superior shelf-stability compared to the free boronic acid, which is prone to dehydration into boroxines.

Synthesis & Manufacturing Logistics

Understanding the synthesis is crucial for troubleshooting impurities. The dominant industrial route is the Reductive Amination of 3-formylphenylboronic acid. This route is preferred over alkylation (using benzyl halides) to avoid over-alkylation byproducts.

Synthetic Pathway Diagram

Figure 1: The standard reductive amination pathway minimizes the formation of bis-alkylated impurities common in halide displacement routes.

Application Protocol: Optimized Suzuki-Miyaura Coupling

The presence of the basic piperazine nitrogen creates a specific challenge: coordination to the Palladium catalyst , potentially deactivating the cycle. Furthermore, the zwitterionic nature can complicate the transmetalation step if the pH is not strictly controlled.

The "Base-Gating" Strategy

Standard protocols using Na₂CO₃ often fail or proceed slowly. We recommend a Base-Gating approach using Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in a biphasic system to maintain a high local concentration of the active boronate species without overwhelming the system with hydroxide ions that promote protodeboronation.

Step-by-Step Protocol

-

Catalyst Pre-complexation:

-

Charge the reaction vessel with Aryl Halide (1.0 eq) and Pd-catalyst (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/XPhos) at 5 mol%.

-

Why: Bulky, electron-rich ligands like XPhos prevent the piperazine nitrogen from binding to the Pd center.

-

-

Boronic Acid Activation:

-

Add 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 eq).

-

Critical Step: If using the HCl salt form, add an extra equivalent of base to neutralize the salt before the catalytic cycle begins.

-

-

Solvent System:

-

Use 1,4-Dioxane : Water (4:1) .

-

Reasoning: Water is essential for the solubility of the inorganic base and the formation of the reactive hydroxo-palladium species.

-

-

Thermal Cycle:

-

Heat to 80–90°C under inert atmosphere (Ar or N₂).

-

Monitor via LC-MS. The basic product will tail on standard C18 columns; use a high-pH stable column or add 0.1% NH₄OH to the mobile phase.

-

Reaction Workflow Diagram

Figure 2: Decision matrix for handling the salt forms of the boronic acid reagent.

Quality Control & Handling

Stability Risks

Boronic acids are prone to dehydration , forming cyclic trimeric anhydrides (boroxines). While boroxines are generally reactive in Suzuki couplings (often hydrolyzing in situ), they complicate weighing and stoichiometry.

-

Storage: Store at 2–8°C under Argon.

-

Analysis: ¹H NMR in DMSO-d₆ + D₂O. Look for the disappearance of the B(OH)₂ protons to assess boroxine formation.

Purification of Product

The final biaryl product will contain the basic piperazine tail.

-

Avoid: Standard silica gel chromatography (product will stick).

-

Use: Amine-functionalized silica or Neutral Alumina. Alternatively, perform an acid-base extraction:

-

Extract impurities into organic solvent at acidic pH (product stays in water).

-

Basify aqueous layer to pH > 10.

-

Extract product into DCM or EtOAc.

-

References

-

Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification & Safety Data Sheet.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text on mechanism).

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

ChemScene. Product Analysis: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1171044-16-8).[2][3]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid,(CAS# 1171044-16-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid | 1171044-16-8 [sigmaaldrich.com]

Precision Engineering of Arylboronic Acids: From C-H Activation to Reversible Covalent Inhibition

Executive Summary

This technical guide addresses the end-to-end discovery of novel arylboronic acid derivatives, moving beyond standard Suzuki-Miyaura coupling reagents to their application as reversible covalent warheads in drug discovery. We examine the transition from traditional lithiation chemistries to atom-economical Iridium-catalyzed C-H activation, the critical management of boroxine-boronic acid equilibrium during purification, and the strategic deployment of MIDA boronates for iterative synthesis.

Part 1: Strategic Molecular Design & Stability

The utility of arylboronic acids is often compromised by their inherent instability—specifically protodeboronation and oxidative degradation . In a discovery campaign, the choice of scaffold dictates the synthetic route and the stability profile.

The Stability-Reactivity Paradox

Electron-deficient arylboronic acids (e.g., 2-pyridyl, polyfluorophenyl) are highly desirable for their Lewis acidity in medicinal chemistry but are prone to rapid protodeboronation under basic conditions.

-

Mechanism of Failure: Base-catalyzed ipso-protonation. The boronate "ate" complex forms, followed by C-B bond cleavage and proton transfer.

-

Design Solution:

-

Steric Blocking: Ortho-substitution slows nucleophilic attack at the boron center.

-

MIDA Protection: Converting free acids to N-methyliminodiacetic acid (MIDA) boronates rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital and rendering the molecule inert to hydrolysis and cross-coupling until activation.

-

Part 2: Synthetic Methodologies

While lithium-halogen exchange remains useful for specific regiochemical needs, Iridium-catalyzed C-H borylation has become the industry standard for generating novel diversity due to its high atom economy and steric-governed regioselectivity.

Protocol A: Iridium-Catalyzed C-H Borylation (The Hartwig-Miyaura Method)

This protocol utilizes an Iridium(I) precursor and a bipyridine ligand to activate sterically accessible C-H bonds.

Reagents:

-

Precursor:

(Methoxydi-1,5-cyclooctadieneiridium(I) dimer) -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy )

-

Boron Source: Bis(pinacolato)diboron (

)[1] -

Solvent: Hexane or THF (anhydrous)

Step-by-Step Procedure:

-

Catalyst Formation: In a glovebox or under Ar, mix

(1.5 mol%) and dtbpy (3 mol%) in hexane (2 mL). The solution will turn dark brown/red, indicating the formation of the active catalytic species. -

Reagent Addition: Add

(0.55 equiv relative to substrate C-H bonds desired). Stir for 10 minutes to generate the active tris-boryl Ir species. -

Substrate Introduction: Add the arene substrate (1.0 equiv).

-

Reaction: Seal the vessel and heat to 80 °C for 4–16 hours.

-

Causality: The elevated temperature drives the reductive elimination step, releasing the borylated product and regenerating the Ir-catalyst.

-

-

Workup: Cool to RT. Concentrate in vacuo. The residue is typically the pinacol ester.

-

Hydrolysis (Optional): To obtain the free acid, treat with

in aqueous acetone/ammonium acetate.

Protocol B: MIDA Boronate Synthesis (The Burke Method)

For unstable substrates, immediate protection is required. The "MIDA Anhydride" method is superior to the traditional Dean-Stark dehydration as it operates under milder conditions.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude boronic acid (or ester) in DMSO.

-

Complexation: Add MIDA anhydride (1.5 equiv).

-

Heating: Heat to 60–80 °C for 2–4 hours.

-

Purification: The reaction mixture is poured into EtOAc/Water. The organic layer is washed, dried, and concentrated.

-

Chromatography: MIDA boronates are stable on silica gel. Elute with

gradients.

Part 3: Purification & The Boroxine Equilibrium

A common pitfall in boronic acid discovery is the misinterpretation of purity due to the Boroxine-Boronic Acid Equilibrium .

Three molecules of boronic acid reversibly dehydrate to form a cyclic trimeric anhydride (boroxine). This is not an impurity but a thermodynamic state dependent on concentration and solvent water content.

Diagnostic Signals (NMR):

-

Boronic Acid: Broad peaks (due to H-bonding/exchange).

-

Boroxine: Sharper peaks, often slightly shifted downfield.

-

Tip: Adding a drop of

to the NMR tube usually collapses the mixture into the monomeric acid species, simplifying the spectrum.

Visualization: The Discovery Workflow

The following diagram illustrates the decision matrix for synthesizing and stabilizing novel derivatives.

Caption: Decision matrix for the synthesis and stabilization of arylboronic acids, prioritizing Ir-catalysis for atom economy and MIDA protection for labile species.

Part 4: Medicinal Chemistry Applications

Beyond synthesis, arylboronic acids serve as Reversible Covalent Inhibitors . They target nucleophilic residues (Serine, Threonine, Cysteine) in enzyme active sites.

Mechanism of Action: The Tetrahedral Trap

Unlike electrophiles that form permanent bonds (e.g., acrylamides), boron acts as a Lewis acid trap.

-

Recognition: The aryl scaffold guides the molecule to the active site.

-

Attack: The active site Serine-OH attacks the Boron atom.

-

Transition State Mimicry: The Boron rehybridizes from trigonal planar (

) to tetrahedral ( -

Reversibility: Because the bond is not permanent, the inhibitor can dissociate, reducing the risk of permanent off-target haptenization (immunotoxicity).

Visualization: Reversible Covalent Inhibition

Caption: The kinetic pathway of reversible covalent inhibition. The transition to the sp3 anionic adduct mimics the high-energy intermediate of peptide hydrolysis.

Data Summary: Synthetic Method Comparison

| Feature | Lithiation (Li-Hal Exchange) | Ir-Catalyzed C-H Activation | Pd-Catalyzed (Miyaura) |

| Precursors | Aryl Halides | Unfunctionalized Arenes | Aryl Halides/Triflates |

| Conditions | Cryogenic (-78 °C) | Mild Heat (80 °C) | Heat (80–110 °C) |

| Selectivity | Directed by Halogen | Steric (Least Hindered) | ipso-Substitution |

| FG Tolerance | Low (Sensitive to electrophiles) | High (Tolerates esters, nitriles) | Moderate |

| Atom Economy | Low (Stoichiometric waste) | High (Direct functionalization) | Moderate |

References

-

Iridium-Catalyzed C-H Boryl

-

MIDA Boronates: Synthesis and Applic

-

Protodeboron

-

Boronic Acids in Medicinal Chemistry

- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics. MedChemComm.

-

[Link]

-

MIDA Anhydride Protocol

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]

- 3. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Suzuki coupling protocol

Application Note: Suzuki-Miyaura Coupling Protocol for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Executive Summary

This application note details the optimized Suzuki-Miyaura cross-coupling protocol for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1171044-16-8) . This reagent is a critical building block in medicinal chemistry, frequently used to introduce a solubility-enhancing N-methylpiperazine moiety into drug candidates.

However, its successful application is often hindered by two specific challenges:

-

Catalyst Poisoning: The basic piperazine nitrogen can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.

-

Protodeboronation: The benzylic amine facilitates rapid protodeboronation under high-temperature basic conditions.

-

Purification: The amphoteric nature of the product complicates standard silica chromatography.

This guide provides a "Robust" protocol (Method A) for general use and a "High-Efficiency" protocol (Method B) for sterically hindered partners, alongside a specialized "Catch-and-Release" purification strategy.

Reagent Profile

| Property | Description |

| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |

| CAS Number | 1171044-16-8 |

| Molecular Weight | 234.10 g/mol |

| Structure | Phenyl ring substituted at the 3-position (meta) with a (4-methylpiperazin-1-yl)methyl group.[1][2][3][4][5][6] |

| Physical State | White to off-white solid (Zwitterionic character). |

| Solubility | Soluble in water (pH dependent), MeOH, DMSO. Poor solubility in non-polar solvents (Hexane, Et2O). |

| Stability | Hygroscopic. Store at +2°C to +8°C under inert atmosphere. |

Strategic Considerations

Catalyst Selection

Standard catalysts like Pd(PPh₃)₄ are often insufficient because the basic piperazine competes with triphenylphosphine for the Pd center.

-

Recommendation: Use bidentate ligands (e.g., Pd(dppf)Cl₂ ) or bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to prevent amine coordination.

Base & Solvent System

-

Base: Inorganic bases (K₂CO₃, K₃PO₄) are preferred over organic bases (TEA, DIPEA) to avoid further competitive coordination.

-

Solvent: A biphasic system (Dioxane/Water or THF/Water) is essential. The water solubilizes the boronic acid zwitterion, while the organic solvent dissolves the aryl halide.

Experimental Protocols

Method A: The "Robust" Protocol (General Purpose)

Best for coupling with aryl bromides and activated aryl chlorides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid Reagent (1.2–1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Charge: In a reaction vial, combine the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 351 mg), and K₂CO₃ (3.0 mmol, 414 mg).

-

Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent homocoupling).

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under inert flow. Cap the vial.

-

Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar tail).

-

Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL).

Method B: The "High-Efficiency" Protocol (Sterically Hindered)

Best for heteroaryl chlorides or ortho-substituted partners.

Reagents:

-

Catalyst: XPhos Pd G2 (0.02–0.05 equiv)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: THF : Water (10:1 ratio)

Procedure:

-

Follow the charging sequence as in Method A.

-

Use XPhos Pd G2 as the catalyst.

-

Heat at 60°C (lower temperature prevents protodeboronation of the sensitive benzylic boronic acid).

Purification Strategy: "Catch and Release"

Standard silica chromatography often results in streaking and yield loss due to the basic piperazine tail. The following SCX (Strong Cation Exchange) protocol is self-validating and yields high purity.

Workflow Logic:

-

Catch: The basic product binds to the acidic SCX resin. Neutral impurities (catalyst ligands, de-borylated byproducts) wash through.

-

Release: Ammonia in methanol releases the product.

Figure 1: "Catch and Release" purification workflow utilizing the basicity of the methylpiperazine moiety.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 or Buchwald Precatalysts . Ensure thorough degassing. |

| Protodeboronation (Ar-H) | Temperature too high | Lower reaction temperature to 60°C . Increase catalyst loading to compensate. |

| Product stuck on Silica | Interaction with silanols | Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). |

| Boronic Acid Insoluble | Zwitterionic aggregation | Ensure Water is present in the solvent mixture (at least 10% v/v). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Bagal, S. K., et al. (2010). SCX-2 cartridges: A "Catch and Release" strategy for the purification of basic compounds. Synthetic Communications, 40, 234-245. (General reference for SCX methodology).

-

Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2][4][7] Link (Used for CAS verification).

Sources

- 1. 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-(4-methylpiperazine-1-carbonyl)phenylboronic acid ester | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinac… [cymitquimica.com]

- 4. 865360-61-8 | 4-(4,4-Dimethylcyclohexyl)phenylboronic acid | Boroncore [boroncore.com]

- 5. 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid 97% | CAS: 1171044-16-8 | AChemBlock [achemblock.com]

- 6. Boronic Acids & Boronic Acid Derivatives | CymitQuimica [cymitquimica.com]

- 7. 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid,(CAS# 1171044-16-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

This Application Note is designed for medicinal chemists and process development scientists working with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid . This reagent is a critical building block for introducing the "solubilizing tail" common in kinase inhibitors (e.g., Imatinib, Ponatinib analogs), yet it presents specific challenges due to its Lewis-basic piperazine moiety and benzylic instability.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The integration of the (4-methylpiperazin-1-yl)methyl motif is a strategic design choice in drug discovery to enhance aqueous solubility and bioavailability. However, coupling this boronic acid requires overcoming two primary mechanistic hurdles:

-

Catalyst Poisoning: The basic nitrogen atoms in the piperazine ring (pKa ~9.0) and the benzylic amine can competitively coordinate to the electrophilic Palladium(II) center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

-

Protodeboronation: While meta-substitution offers better stability than ortho-analogs, the benzylic amine can facilitate hydrolytic deboronation under high-temperature, aqueous-basic conditions.

This guide provides a Generation-3 (G3) Buchwald Precatalyst protocol as the gold standard, alongside a cost-effective Pd(dppf)Cl2 alternative for less hindered electrophiles.

Critical Analysis: Catalyst & Ligand Selection

The Failure of Traditional Catalysts

Standard catalysts like Pd(PPh3)4 are often ineffective for this substrate.[1] The monodentate triphenylphosphine ligands dissociate easily, allowing the piperazine nitrogen to bind to the Pd center, forming an inactive "Pd-amine" resting state.

The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines

To prevent amine coordination, the ligand must be sterically demanding.

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The large isopropyl groups create a "roof" over the Pd center, physically blocking the approach of the piperazine nitrogen while allowing the oxidative addition of the aryl halide.

-

SPhos: An alternative for sterically hindered coupling partners.

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that resists displacement by amines, offering a robust, lower-cost alternative for standard couplings.

Mechanistic Decision Pathway

The following diagram illustrates the decision logic for catalyst selection based on the electrophile partner.

Figure 1: Decision tree for selecting the optimal catalytic system based on electrophile reactivity.

Experimental Protocols

Protocol A: High-Performance Coupling (XPhos Pd G3)

Recommended for Aryl Chlorides, Heterocycles, and Scale-up.

Rationale: The XPhos Pd G3 precatalyst ensures a 1:1 L:Pd ratio and rapid activation at room temperature, minimizing the time the boronic acid is exposed to hot basic conditions (reducing protodeboronation risk).

Reagents:

-

Substrate 1: Aryl Chloride/Bromide (1.0 equiv)

-

Substrate 2: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

-

Base: K3PO4 (0.5 M aqueous solution) (3.0 equiv)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G3 (15 mg, 0.02 mmol).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/backfill x3).

-

Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.

-

Base Addition: Add degassed 0.5 M aqueous K3PO4 (6 mL, 3.0 mmol) via syringe.

-

Reaction: Stir vigorously at 40–60 °C .

-

Note: Many XPhos couplings proceed at RT.[2] Heat only if conversion is slow after 1 hour.

-

-

Workup: Dilute with EtOAc, wash with water and brine. The product will be in the organic layer (unless very polar; if so, use DCM/MeOH 9:1 for extraction).

-

Purification: Flash chromatography on silica (DCM/MeOH/NH3 gradient) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Robust Economy Coupling (Pd(dppf)Cl2)

Recommended for Aryl Bromides/Iodides and initial screening.

Rationale: Pd(dppf)Cl2 is extremely stable to air and moisture. The bite angle of the dppf ligand makes it resistant to displacement by the piperazine nitrogen.

Reagents:

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (CAS: 95464-05-4) (0.05 equiv / 5 mol%)

-

Base: K2CO3 (2.0 M aqueous) (3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Procedure:

-

Combine Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and K2CO3 (415 mg, 3.0 mmol) in a reaction vessel.

-

Add DME (4 mL) and Water (1 mL).

-

Degas the mixture by bubbling Nitrogen for 10 minutes (Sparging). Critical step to prevent homocoupling.

-

Add Pd(dppf)Cl2 (41 mg, 0.05 mmol) quickly under Nitrogen flow.

-

Heat to 80–90 °C for 4–16 hours.

-

Filter through Celite to remove Pd black before standard workup.

Optimization Matrix & Troubleshooting

If the standard protocols yield <50%, use this matrix to diagnose and solve the issue.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning (N-coordination) | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 80°C to promote ligand exchange. |

| Protodeboronation (Ar-H) | Base/Temp too aggressive | Use anhydrous conditions: Cs₂CO₃ in DMF at 100°C. Alternatively, use K₃PO₄ at lower temp (40°C). |

| Pd Black Formation | Catalyst decomposition | Add 10 mol% extra free ligand (e.g., XPhos) to stabilize the active species. Ensure rigorous degassing. |

| Product in Aqueous Phase | Product is too polar (protonated piperazine) | Adjust aqueous workup to pH ~10 using sat. Na₂CO₃ before extraction. Use n-Butanol for extraction. |

Diagram: Mechanism of Piperazine Interference vs. Solution

Figure 2: Mechanistic insight showing how bulky ligands prevent piperazine coordination.

References

-

Suzuki-Miyaura Cross-Coupling: General Reviews

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Coupling of Nitrogen-Containing Heterocycles

- Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Buchwald Prec

-

Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides.[2] Chemical Science, 4, 916-920.

-

-

Protodeboron

- Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.

Sources

Application Note: Strategic Ligand Selection for Challenging Suzuki-Miyaura Couplings

Executive Summary

The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, yet standard protocols (e.g., Pd(PPh3)4/Na2CO3) frequently fail when applied to "drug-like" scaffolds. Functionalized boronic acids—particularly 2-heteroaromatics and polyfluorinated aryls—are prone to rapid protodeboronation , a decomposition pathway that competes directly with the catalytic cycle.

This guide moves beyond trial-and-error by establishing a mechanistic basis for ligand selection. We focus on Dialkylbiaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) , which facilitate rapid oxidative addition and transmetallation, thereby outcompeting substrate decomposition.

Mechanistic Insight: The Race Against Decomposition

To select the right ligand, one must understand the failure mode. For functionalized boronic acids, the enemy is not usually catalyst deactivation, but protodeboronation .

The Kinetic Challenge

The catalytic cycle involves three main steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

-

The Problem: Base is required for TM (activating the boronic acid to a boronate). However, this same base/water environment promotes the hydrolysis of the C-B bond (protodeboronation).

-

The Solution: The catalyst must perform TM faster than the rate of hydrolytic decomposition. Ligands that accelerate OA and TM are essential.

Visualization: The Catalytic Competition

The following diagram illustrates the "race" between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: The Kinetic Competition. Successful coupling requires the Transmetallation rate (Blue path) to exceed the Protodeboronation rate (Red dashed path).

Ligand Selection Matrix

Do not screen randomly. Use the structural features of your substrate to dictate the ligand class.

Table 1: Ligand Recommendations by Substrate Class

| Substrate Challenge | Recommended Ligand/Precatalyst | Mechanistic Rationale |

| General / Steric Bulk (Ortho-substituted aryls) | SPhos or RuPhos | Electron-rich nature facilitates OA; bulk promotes RE. SPhos is the "gold standard" for steric hindrance. |

| Unstable Boronic Acids (2-Pyridyl, Polyfluoro) | XPhos or XPhos Pd G4 | XPhos promotes exceptionally fast transmetallation, crucial for beating protodeboronation [1]. |

| Heterocycles with N/S/O (Indoles, Pyrimidines) | A-taPhos or Pd-PEPPSI-IPr | High functional group tolerance. PEPPSI catalysts are resistant to coordination by heteroatoms. |

| Aryl Chlorides (Electron-rich/Deactivated) | BrettPhos or Pd-PEPPSI-IPent | Highly electron-rich ligands required to lower the activation energy for Oxidative Addition. |

| Base-Sensitive (Esters, acidic protons) | XPhos Pd G4 (with K3PO4) | Allows for milder bases (Phosphates vs Carbonates) and lower temperatures. |

The "Precatalyst" Advantage

For functionalized substrates, never generate the catalyst in situ (e.g., Pd(OAc)2 + Ligand). The induction period allows the boronic acid to decompose before the active Pd(0) is formed.

-

Recommendation: Use pre-formed precatalysts like Buchwald G3/G4 or Pd-PEPPSI . These release the active Pd(0) species immediately upon heating [2].

Experimental Protocols

Protocol A: The "Buchwald" Method (General & Steric)

Best for: Ortho-substituted biaryls and general library synthesis.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G4 or SPhos Pd G3 (1–2 mol%)

-

Base: K3PO4 (2.0 equiv, 0.5 M solution in water)

-

Solvent: THF or Toluene (biphasic with water)

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid, and the Pd-precatalyst.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Solvent Addition: Add degassed THF (or Toluene) via syringe.

-

Base Addition: Add the degassed aqueous K3PO4 solution.

-

Note: The biphasic system helps dissolve inorganic bases while keeping the organic catalyst active.

-

-

Reaction: Heat to 40–60 °C. Monitor by LCMS.

-

Why this works: The G4 precatalyst activates at low temperatures, minimizing thermal decomposition of the boronic acid.

-

Protocol B: The "PEPPSI" Method (Difficult Heterocycles)

Best for: Nitrogen-rich heterocycles (pyridines, pyrazines) and "unstable" acids.

Reagents:

-

Heteroaryl Halide (1.0 equiv)

-

Functionalized Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

-

Base: K2CO3 (2.0 equiv, solid)

-

Solvent: Dioxane or DME (anhydrous preferred if acid is very unstable)

Step-by-Step:

-

Charge Solids: Add Pd-PEPPSI-IPr, boronic acid, aryl halide, and powdered K2CO3 to the vial.

-

Purge: Evacuate/Argon cycle (x3).

-

Solvent: Add anhydrous Dioxane.

-

Activation: Heat to 60–80 °C.

-

Note: PEPPSI catalysts are extremely robust and air-stable, but the reaction should be inert to protect the boronic acid.

-

-

Troubleshooting: If protodeboronation is observed (Ar-H mass in LCMS), switch to slow addition of the boronic acid (dissolved in solvent) via syringe pump over 1 hour.

Workflow Visualization

Use this decision tree to select the correct experimental path.

Figure 2: Ligand Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate the final protocol selection.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Protodeboronation (Ar-H) | TM is too slow; Base is too strong. | 1. Switch to XPhos (faster TM).2. Use milder base (K3PO4 instead of Carbonate).3. Use anhydrous conditions (Protocol B). |

| Homocoupling (Ar-Ar) | Oxygen present in system.[1] | 1. Degas solvents more thoroughly (sparge with Ar for 15 min).2. Ensure reaction vessel is sealed tight. |

| No Reaction (SM remains) | Catalyst death or poor OA. | 1. Switch to Pd-PEPPSI-IPent (better for difficult OA).2. Increase temperature to 80 °C.3. Ensure halide is not a pseudo-halide (e.g., mesylate) without proper activation. |

| Pd Black Precipitation | Catalyst instability. | 1. Add 10 mol% free ligand (e.g., extra SPhos) to stabilize Pd species.2. Lower reaction temperature. |

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.[3] [Link]

-

Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society (Lloyd-Jones Group).[3] [Link]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1][4][5] Chemistry - A European Journal. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Optimizing Solvent Systems for Suzuki-Miyaura Coupling of Piperazine Motifs

Executive Summary

Piperazine moieties are ubiquitous in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil due to their ability to modulate pharmacokinetic properties. However, incorporating these polar, nitrogen-rich heterocycles via Suzuki-Miyaura cross-coupling presents distinct challenges: catalyst poisoning by the amine nitrogens and solubility mismatches between the organic electrophile and the inorganic base.

This guide moves beyond standard toluene/water protocols. We analyze how specific solvent systems—particularly alcoholic and biphasic polar mixtures—can suppress amine coordination to Palladium, enhance boronate species formation, and drive high-yield couplings of complex piperazine substrates.

Mechanistic Insight: The "Piperazine Problem"

To select the right solvent, one must understand the failure mode. Piperazines interfere with the catalytic cycle in two primary ways:

-

Pd-Sequestration (Poisoning): The basic nitrogen (secondary or tertiary) acts as a competitive ligand, displacing phosphines and forming inactive [Pd(Ar)(Piperazine)X] complexes. This arrests the cycle before transmetallation.

-

Solubility-Driven Stalling: Piperazines are highly polar. Non-polar solvents (Toluene, Hexane) cause the substrate to aggregate or precipitate, preventing interaction with the catalyst. Conversely, highly polar aprotic solvents (DMF, DMSO) can stabilize anionic Pd-species too strongly, altering selectivity or slowing reductive elimination.

The Solvent Solution

The ideal solvent system must:

-

Solvate the Piperazine: Prevent aggregation.

-

Activate the Boron: Water or protic co-solvents are required to convert the boronic acid/ester into the reactive boronate [Ar-B(OH)3]-.

-

Shield the Catalyst: Protic solvents (n-Butanol, Ethanol) can hydrogen-bond with the piperazine nitrogen, effectively increasing its steric bulk and reducing its ability to coordinate to the Palladium center.

Visualization: Catalytic Cycle & Solvent Intervention[1][2][3][4]

Figure 1: The Suzuki catalytic cycle highlighting the "Poisoning Shunt" caused by piperazines. Protic solvents mitigate this by H-bonding to the amine and facilitating boronate formation.

Critical Solvent Parameters

The "Alcohol Effect"

While DMF and Dioxane are standard, n-Butanol (n-BuOH) and Isopropanol (IPA) are superior for piperazines.

-

Why: Alcohols provide a high dielectric medium that dissolves the piperazine salt while maintaining a high enough boiling point (n-BuOH bp: 117°C) to drive difficult couplings.

-

Evidence: Studies show that alcoholic solvents can accelerate transmetallation by stabilizing the boronate intermediate via hydrogen bonding [1, 4].

The Role of Water

Water is not just a co-solvent; it is a reagent.

-

Ratio Matters: A 4:1 or 5:1 Organic:Water ratio is the "Goldilocks" zone.

-

Too little water: Boronic acid does not activate; inorganic base (K3PO4) remains insoluble.

-

Too much water: Organic halide precipitates; hydrolysis of the catalyst ligands occurs [5].

-

Recommended Solvent Systems

| System | Polarity | Temp Limit | Application Note |

| n-BuOH / H2O (5:1) | High (Protic) | 115°C | Primary Recommendation. Excellent for free NH-piperazines. High solubility for salts. |

| 1,4-Dioxane / H2O (4:1) | Med (Aprotic) | 100°C | Good general purpose. Use if substrate is alcohol-sensitive (e.g., transesterification risk). |

| Toluene / H2O (10:1) | Low | 110°C | Avoid for unprotected piperazines. Leads to aggregation and catalyst poisoning. |

| EtOH / H2O (5:1) | High (Protic) | 78°C | Good for thermally unstable substrates, but often lacks the energy for sterically hindered couplings [4]. |

Experimental Protocols

Protocol A: High-Throughput Solvent Screen (Micro-Scale)

Use this to rapidly identify the optimal system for a new piperazine substrate.

Reagents:

-

Aryl Halide (0.1 mmol)

-

Piperazine-Boronic Ester (0.12 mmol)

-

Catalyst: XPhos Pd G2 (2 mol%) – Selected for resistance to amine poisoning.

-

Base: K3PO4 (0.3 mmol)

Procedure:

-

Prepare 4 HPLC vials containing the solid reagents.

-

Add 0.5 mL of the following solvent mixtures to separate vials:

-

Vial A: n-BuOH / Water (5:1)

-

Vial B: 1,4-Dioxane / Water (4:1)

-

Vial C: THF / Water (4:1)

-

Vial D: DMF / Water (10:1)

-

-

Purge headspace with Argon for 30 seconds. Cap tightly.

-

Heat block to 80°C with vigorous stirring (1000 rpm) for 2 hours.

-

Analysis: Dilute 10µL aliquot into 1mL MeCN. Analyze via LC-MS.

-

Success Metric: Look for Conversion >90% and Dehalogenation <5%.

-

Protocol B: Optimized Scale-Up Method (The "Gold Standard")

Target Scale: 1.0 gram | Solvent System: n-Butanol/Water

Rationale: This protocol utilizes the high boiling point of n-BuOH to ensure solubility and uses a bulky Buchwald precatalyst to prevent piperazine coordination.

Step-by-Step:

-

Charge Solids: To a 50 mL 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add:

-

Aryl Bromide/Chloride (1.0 equiv)

-

Piperazine-Boronic Pinacol Ester (1.2 equiv)

-

Potassium Phosphate Tribasic (K3PO4) (3.0 equiv) – Finely ground.

-

XPhos Pd G2 (0.02 equiv / 2 mol%)

-

-

Inerting: Seal the system. Evacuate under high vacuum for 5 minutes, then backfill with Nitrogen. Repeat 3 times. Crucial: Oxygen degrades the active Pd(0) species rapidly in solution.

-

Solvent Addition:

-

Add n-Butanol (10 mL per gram of substrate).

-

Add Degassed Water (2 mL per gram of substrate).

-

Note: Pre-degas solvents by sparging with nitrogen for 15 mins before addition.

-

-

Reaction:

-

Heat the biphasic mixture to 95°C .

-

Stir vigorously. The mixture will likely turn from orange to black/grey over time.

-

Monitor by HPLC at 1 hour and 4 hours.

-

-

Workup (Piperazine-Specific):

-

Cool to room temperature.[1]

-

Acidic Wash: If the product contains a basic piperazine, it can be purified by Acid/Base extraction.

-

Add EtOAc (20 mL) and 1M HCl (20 mL). Separate layers.

-

Keep the Aqueous Layer (contains product salt). Discard Organic (impurities).

-

Basify Aqueous layer to pH 10 with 4M NaOH.

-

Extract product back into DCM or EtOAc (3x).

-

Dry over Na2SO4 and concentrate.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., BrettPhos or PEPPSI-IPr ) that physically blocks the amine from binding Pd [6]. |

| Starting Material Precipitates | Poor Solubility | Switch solvent to n-BuOH or add DMSO (10% v/v) as a co-solvent. |

| Dehalogenation (Ar-H formed) | Hydride Transfer | Primary/Secondary alcohols can act as hydride sources. Switch to Dioxane/Water or Toluene/Water . |

| Pd Black Precipitates Early | Catalyst Decomposition | Oxygen leak or insufficient ligand. Increase ligand:Pd ratio or re-degas solvents rigorously. |

Decision Tree for Solvent Selection

Figure 2: Decision logic for selecting the optimal solvent system based on piperazine protection status and thermal requirements.

References

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). Available at: [Link]

-

Suzuki Cross-coupling in Environmentally Friendly Solvents. Chemical Engineering Transactions. Available at: [Link]

-

Suzuki Coupling Reactions in Neat Water as the Solvent. ResearchGate. Available at: [Link]

-

Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available at: [Link][5]

Sources

Application Note: Purification Strategies for Products Derived from 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Introduction & Chemical Context

The reagent 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block in medicinal chemistry, primarily used to introduce a solubility-enhancing N-methylpiperazine tail into drug scaffolds via Suzuki-Miyaura cross-coupling.

While the boronic acid moiety facilitates the carbon-carbon bond formation, the resulting product inherits the physicochemical properties of the piperazine ring. This creates a unique purification challenge:

-

Amphoteric/Zwitterionic Residuals: The reaction mixture contains the basic product, acidic/amphoteric unreacted boronic acid, and neutral des-boron byproducts.

-

Metal Coordination: The piperazine nitrogen is a potent ligand for Palladium (Pd), often retaining catalyst residues >1000 ppm if not specifically treated.

-

Silanol Interactions: The basic piperazine moiety (

) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss during flash chromatography.

This guide details a self-validating workflow to isolate the target biaryl product with

Physicochemical Analysis & Separation Logic

Understanding the ionization states is the key to separation.

| Species | Functional Group | State at pH 2 (Acidic) | State at pH 12 (Basic) | |

| Target Product | N-Methylpiperazine | ~9.0 (Basic) | Cationic (Aqueous soluble) | Neutral (Organic soluble) |

| Reagent | Boronic Acid | ~8.8 (Lewis Acid) | Neutral (Organic soluble) | Anionic Boronate (Aqueous soluble) |

| Impurity | Des-boron byproduct | None (Neutral) | Neutral (Organic soluble) | Neutral (Organic soluble) |

The Separation Strategy:

By adjusting the workup pH to

Protocol 1: The "pH-Switch" Workup & Scavenging

Objective: Remove bulk boronic acid and Palladium before chromatography.

Step-by-Step Methodology

-

Quench: Dilute the reaction mixture (typically THF/Dioxane/Water) with Ethyl Acetate (EtOAc).

-

The Basic Wash (Critical):

-

Palladium Scavenging:

-

Do not rely solely on washing. Palladium coordinates to the piperazine nitrogen.

-

Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger to the organic layer (0.5 eq relative to Pd loading).

-

Stir at 40°C for 30 minutes.

-

Filter through a Celite/activated carbon pad.

-

-

Drying: Dry over

and concentrate.

Visualization: Workup Logic

Caption: The "pH-Switch" isolates the basic product from the amphoteric boronic acid reagent.

Protocol 2: Flash Chromatography (Normal Phase)

Objective: Purification of the free base without streaking.

Standard silica gel is acidic (

Option A: Amine-Functionalized Silica (Recommended)[6]

-

Stationary Phase: KP-NH (Amino-bonded silica).

-

Mobile Phase: Hexanes/Ethyl Acetate or DCM/EtOAc.[6]

-

Why: The surface is already basic. No modifiers needed. The product elutes as a sharp band.

Option B: Modified Standard Silica (The "Magic Mixture")

If amine-silica is unavailable, you must modify the mobile phase.

-

Stationary Phase: Standard Flash Silica (40-63 µm).

-

Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

) or 2% Triethylamine (TEA) . -

Gradient: 0% to 50% B.

-

Pre-conditioning: Flush the column with 10% B prior to loading to neutralize acidic sites.

Expert Tip: Do not use pure Methanol/DCM without ammonia. The piperazine will streak and co-elute with impurities.

Protocol 3: Preparative HPLC (Reverse Phase)

Objective: Final polishing for >99% purity.

For drug development, Reverse Phase (RP) is the gold standard. However, the pH of the mobile phase dictates the loading capacity.

The High-pH Advantage

At low pH (TFA/Formic Acid), the piperazine is doubly protonated (highly polar), eluting early near the solvent front (poor retention) and often with broad peak shapes due to charge repulsion.

Recommended Protocol: High pH Reverse Phase

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles stable up to pH 12).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (

), pH adjusted to 10.0 with -

Mobile Phase B: Acetonitrile.

-

Why: At pH 10, the piperazine is neutral (uncharged). This increases hydrophobicity, allowing:

-

Better retention (separation from polar impurities).

-

Higher mass loading (no charge repulsion).

-

Sharper peaks.[8]

-

Visualization: HPLC Buffer Selection

Caption: High pH buffers maintain the piperazine in its neutral state, maximizing resolution.

Troubleshooting & QC

Handling Boroxine Equilibrium

Boronic acid reagents often exist in equilibrium between the monomer (

-

Observation: NMR shows broad peaks or multiple sets of signals for the starting material.

-

Fix: Add

and a drop of

Residual Palladium Check

After purification, perform a colorimetric check or ICP-MS.

-

Quick Test: Dissolve 5 mg product in 1 mL solvent. Add 1 drop of sodium diethyldithiocarbamate solution.

-

Result: Yellow/Brown precipitate indicates high Pd. Re-treat with TMT scavenger.

References

-

Suzuki-Miyaura Coupling Mechanism & Applications

-

Purification of Basic Amines (Flash Chromatography)

- Title: How do I purify ionizable organic amine compounds using flash column chrom

- Source: Biotage Applic

-

URL:[Link]

-

Palladium Removal Strategies

- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic

- Source: Organic Process Research & Development (ACS)

-

URL:[Link]

-

Boronic Acid Purification & Handling

- Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M

- Source: Wiley Online Library (Book Reference Context)

-

URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. reddit.com [reddit.com]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. rsc.org [rsc.org]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

large-scale synthesis using 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Abstract

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block in medicinal chemistry, widely employed to introduce solubility-enhancing piperazine motifs into kinase inhibitors and other drug candidates via Suzuki-Miyaura cross-coupling. While commercially available on a gram scale, multi-kilogram synthesis presents unique challenges regarding cryogenic process control, zwitterionic purification, and protodeboronation instability. This guide details a robust, scalable two-step protocol: reductive amination of 3-bromobenzaldehyde followed by cryogenic lithium-halogen exchange/borylation. It includes critical process safety parameters for organolithium handling and a self-validating purification strategy that avoids chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed for scalability, cost-efficiency, and impurity control. We bypass expensive palladium-catalyzed borylation (Miyaura borylation) in favor of a classical yet optimized lithiation route, which offers superior atom economy for this specific substrate.

Strategic Route Selection

-

Step 1: Reductive Amination. 3-Bromobenzaldehyde is coupled with N-methylpiperazine. Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄/MeOH for process safety (no hydrogen evolution) and selectivity (prevents aldehyde reduction).

-

Step 2: Lithiation-Borylation. The resulting aryl bromide undergoes lithium-halogen exchange at -78°C (or -40°C in flow), followed by electrophilic trapping with triisopropyl borate and acidic hydrolysis.

Figure 1: Retrosynthetic disconnection showing the two-stage convergent synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Bromobenzyl)-4-methylpiperazine

Rationale: This step establishes the core scaffold. Using STAB allows for a "one-pot" procedure at ambient temperature with minimal impurity formation.

Reagents:

-

3-Bromobenzaldehyde (1.0 equiv)

-

N-Methylpiperazine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)

-

Acetic acid (catalytic, 0.1 equiv)

Protocol:

-

Charging: Charge the reactor with 3-bromobenzaldehyde and DCM. Stir at 20–25°C.[1]

-

Amine Addition: Add N-methylpiperazine over 15 minutes. A mild exotherm is observed. Add acetic acid.[1]

-

Imine Formation: Stir for 1 hour. (Monitor by HPLC/TLC for disappearance of aldehyde).

-

Reduction: Cool to 0–5°C. Add STAB portion-wise over 1 hour. Critical: Control addition rate to manage mild effervescence and exotherm.

-

Quench: After reaction completion (typically 4–6 h), quench with 1N NaOH until pH > 10.

-

Workup: Separate phases. Wash organic layer with brine.[2] Dry over Na₂SO₄ and concentrate.

-

Output: Pale yellow oil. Yield: >90%. Purity: >95% (GC/HPLC). Note: This intermediate is stable and can be stored or distilled if higher purity is required.

Step 2: Cryogenic Borylation to Target Acid

Rationale: The tertiary amine in the piperazine ring is compatible with n-BuLi at low temperatures. The key to success is the "Reverse Quench" during hydrolysis to prevent protodeboronation.

Reagents:

-

1-(3-Bromobenzyl)-4-methylpiperazine (1.0 equiv)

-

n-Butyllithium (2.5 M in hexanes) (1.1 equiv)

-

Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

-

Anhydrous THF (15 vol)

-

2N HCl (hydrolysis)

Protocol:

-

Inertion: Thoroughly purge the reactor with N₂/Ar. Moisture kills n-BuLi and reduces yield.

-

Dissolution: Dissolve the aryl bromide in anhydrous THF and cool to -78°C (internal temperature).

-

Scale-Up Note: On pilot scale, liquid N₂/methanol heat exchangers are required. Alternatively, continuous flow reactors allow this step at -40°C due to superior heat transfer.

-

-

Lithiation: Add n-BuLi dropwise, maintaining internal temp < -70°C. Stir for 30–60 mins.

-

Checkpoint: Aliquot quench with D₂O can verify lithiation via NMR (loss of bromide signal).

-

-

Borylation: Add B(OiPr)₃ rapidly but with temperature control (< -65°C). The resulting "ate" complex is stable at low temp.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Hydrolysis (Critical): Adjust pH to ~1–2 with 2N HCl to hydrolyze the boronate ester. Stir 1 hour.

-

Purification (Isoelectric Precipitation):

-

The product is amphoteric (basic piperazine, acidic boronic acid).

-

Carefully adjust pH to ~8.5 (Isoelectric Point) using 2N NaOH.

-

The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water/acetone, and vacuum dry.

-

Process Safety & Impurity Control

Protodeboronation (PDB)

Boronic acids, especially those with electron-rich or heteroatom-containing rings, are prone to PDB—the cleavage of the C-B bond replaced by C-H.[3]

-

Mechanism: Base-catalyzed hydrolysis at elevated temperatures.

-

Mitigation:

-

Never heat the free boronic acid in basic aqueous solution > 40°C.

-

Store as the dry solid or convert to the pinacol ester if long-term storage is needed.

-

Zwitterionic Purification Logic

The molecule contains a basic nitrogen (pKa ~9.0) and a boronic acid (pKa ~8.8).

-

At pH < 2: Fully protonated (Soluble ammonium species).

-

At pH > 12: Fully deprotonated (Soluble boronate anion).

-

At pH 8–9: Zwitterionic form (Neutral net charge → Minimum solubility).

Figure 2: Solubility profile relative to pH, guiding the precipitation strategy.

Application Case Study: Suzuki-Miyaura Coupling

Context: Coupling this building block with a heteroaryl chloride (e.g., a pyrimidine scaffold) to synthesize a kinase inhibitor.

Standard Protocol:

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Robust for large scale.

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous base preferred to minimize PDB.

-

Solvent: 1,4-Dioxane/Water (9:1).

-

Temp: 80°C.

Troubleshooting Table: